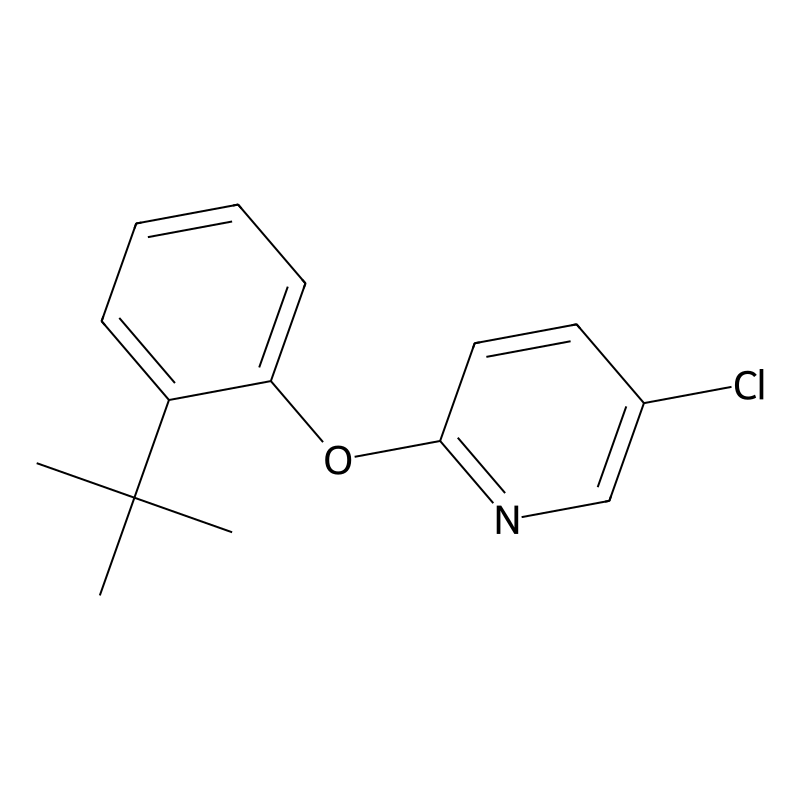

2-(2-Tert-butylphenoxy)-5-chloropyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Tert-butylphenoxy)-5-chloropyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a tert-butylphenoxy group. The molecular formula for this compound is C15H16ClN, and it exhibits notable physical properties such as a specific melting point and solubility characteristics, making it relevant in various chemical applications.

The synthesis of 2-(2-Tert-butylphenoxy)-5-chloropyridine typically involves the following steps:

- Preparation of 2-Chloro-5-nitropyridine: This can be achieved through various methods including chlorination of 5-nitropyridine derivatives.

- Formation of the Phenoxy Group: The tert-butylphenol can be synthesized separately and then reacted with the chlorinated pyridine under suitable conditions (e.g., in the presence of a base) to form the final product.

- Purification: The crude product is usually purified through recrystallization or chromatography to obtain pure 2-(2-Tert-butylphenoxy)-5-chloropyridine.

This compound has potential applications in:

- Pharmaceutical Chemistry: As a building block for developing new drugs due to its biological activity.

- Agricultural Chemistry: As a pesticide or herbicide component due to its ability to interact with biological systems.

- Material Science: In the development of polymers or materials that require specific chemical properties.

Interaction studies involving 2-(2-Tert-butylphenoxy)-5-chloropyridine have shown promise in understanding its binding affinities with various biological targets. These studies often utilize techniques such as molecular docking and spectroscopy to elucidate how this compound interacts at the molecular level, providing insights into its mechanism of action.

Several compounds share structural similarities with 2-(2-Tert-butylphenoxy)-5-chloropyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-5-methylpyridine | Chlorine and methyl group on pyridine | Used in synthesis of various derivatives |

| 2-(4-Chlorophenoxy)-5-chloropyridine | Chlorophenoxy substituent on pyridine | Exhibits different biological activities |

| 4-Chloro-3-tert-butylpyridine | Tert-butyl group on pyridine | Focused more on industrial applications |

Uniqueness of 2-(2-Tert-butylphenoxy)-5-chloropyridine

The uniqueness of 2-(2-Tert-butylphenoxy)-5-chloropyridine lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to similar compounds. The tert-butyl group provides steric hindrance while also acting as an electron donor, which may enhance its interactions with certain biological targets.